N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h5-7,10H,1-4,8-9,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGKPZHGECWTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CO2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various halogenated compounds for substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Preliminary studies indicate that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride exhibits promising anticancer activity. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
- Mechanism of Action : The compound induces apoptosis in cancer cells through modulation of key signaling pathways.
- IC50 Values : Reported in the low micromolar range, indicating potent activity against cancer cells.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Comparison with Standards : In some assays, it outperformed common antibiotics, showcasing its potential as an antimicrobial agent.
3. Immunomodulatory Effects
Research indicates that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride may possess immunomodulatory properties:
- Effects on Lymphocytes : Suppresses lymphocyte proliferation in response to mitogenic stimulation.
- Potential Applications : May be beneficial in treating autoimmune disorders due to its ability to modulate cytokine signaling pathways.
Anticancer Activity
A study focusing on the anticancer effects of this compound involved testing against various human cancer cell lines. The results indicated significant growth inhibition:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 3.5 | Apoptosis induction |
| MCF7 | 4.2 | Cell cycle arrest |
Antimicrobial Efficacy
In another study assessing antimicrobial activity:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Higher than Penicillin |
| Escherichia coli | 15 | Comparable to Ciprofloxacin |
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and fluorophenyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
- Core Structure : Benzothiophene (sulfur-containing heterocycle) vs. benzofuran (oxygen-containing heterocycle).
Structural Analog: N-[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-phenylpropanamide hydrochloride
- Core Structure : Phenylpropanamide vs. benzofuran carboxamide.
- Key Differences :
Pesticide Analogs: Flucycloxuron and Flufenoxuron
- Core Structure : Fluorophenyl benzamide derivatives with cyclopropane or trifluoromethyl substitutions.
- Key Differences :
Discontinued Analog: N-{[4-(1-Aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
- Core Structure: Benzothiophene with a 6-methyl group and aminoethylphenyl substitution.
- Development Status: Discontinued, possibly due to unfavorable pharmacokinetics or toxicity, highlighting the importance of substituent optimization .
Supplier-Listed Analog: N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride
- Core Structure : Dihydrobenzofuran (partial saturation) vs. tetrahydrobenzofuran (full saturation).
Comparative Data Table
Research Findings and Implications
- Heterocycle Impact : Benzofuran/benzothiophene cores influence electronic properties and target engagement. Oxygen in benzofuran may enhance hydrogen bonding vs. sulfur’s hydrophobic interactions .
- Substituent Effects: Fluorophenyl groups improve metabolic stability, while aminomethyl groups facilitate solubility and target binding .
- Development Challenges : Discontinued analogs (e.g., ) underscore the need for balanced lipophilicity and toxicity profiles in drug design .
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride (CAS Number: 2418719-10-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H24ClFN2O2
- Molecular Weight : 355.8 g/mol
- Hydrochloride Form : Enhances stability and solubility .
Biological Activity Overview
Preliminary studies suggest that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride exhibits several promising biological activities:
- Antitumor Activity : Initial investigations indicate potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness in inhibiting bacterial growth.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Interaction with Receptors : The presence of the aminomethyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound could inhibit enzymes critical for cancer cell proliferation or bacterial survival.
Case Studies and Experimental Data
-
Antitumor Studies :
- In vitro assays demonstrated that the compound inhibited cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a potential mechanism for its cytotoxicity.
- Antimicrobial Activity :
-
Neuroprotective Studies :
- Experimental models have shown that treatment with the compound reduced oxidative stress markers in neuronal cells, suggesting protective effects against neurodegeneration.
Comparative Analysis of Biological Activities
To better understand the efficacy of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride relative to other compounds, a comparative table is presented below:
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Doxorubicin | Antitumor | < X µM | |
| Compound A | Antimicrobial | < Y µM | |
| N-[...] | Neuroprotective | < Z µM |
Conclusion and Future Directions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride shows significant promise as a multi-functional therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profile for potential clinical applications.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo efficacy studies to evaluate therapeutic potential.
- Exploration of combination therapies with established drugs for enhanced efficacy.
Q & A
Q. What are the recommended synthetic routes for N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzofuran-3-carboxamide core via cyclization of substituted cyclohexenone derivatives under acidic conditions.
- Step 2 : Introduction of the fluorophenylmethyl moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Step 3 : Aminomethylation at the 4-position of the fluorophenyl group using reductive amination or protecting-group strategies to avoid side reactions.
- Step 4 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water mixture).
Key considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzofuran ring structure, fluorophenyl substitution, and aminomethyl group integration. F NMR is essential for verifying fluorine positioning .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the hydrochloride salt.
- HPLC-PDA : Assess purity (>95% recommended for research use) and detect impurities from incomplete coupling or side reactions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation if standard spectroscopic data are inconclusive .
Q. What safety protocols are necessary for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For powder handling, employ NIOSH-certified P95 respirators to avoid inhalation of particulates .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates (e.g., HCl gas during salt formation).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the aminomethylation step?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for reductive amination efficiency. Alternative catalysts like RuCl may improve selectivity for secondary amines.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates, while methanol/water mixtures favor protonation of the amine group.
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-alkylation). Post-reaction, warm gradually to room temperature to maximize crystallinity .
Q. How should contradictory spectroscopic data (e.g., 1^11H NMR splitting patterns) be resolved?
- Dynamic Effects : Investigate rotational barriers in the benzofuran-carboxamide linkage using variable-temperature NMR to distinguish between conformational isomers.
- DFT Calculations : Compare experimental C chemical shifts with density functional theory (DFT)-predicted values to validate structural assignments .
- Isotopic Labeling : Introduce N or F labels to track electronic environments in complex splitting patterns .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in related derivatives?
- Scaffold Modification : Synthesize analogs with substitutions at the benzofuran 3-position (e.g., ester vs. amide) or fluorophenyl ring (e.g., chloro vs. methoxy groups) to assess electronic effects.
- Pharmacophore Mapping : Use molecular docking studies to correlate steric/electronic properties with biological activity (e.g., kinase inhibition).
- In Vitro Assays : Pair SAR data with enzymatic inhibition assays (IC) or cellular uptake studies to identify critical functional groups .
Data Contradiction and Reproducibility
Q. How can discrepancies in biological assay results between research groups be addressed?
- Standardize Protocols : Adopt uniform assay conditions (e.g., buffer pH, incubation time) and validate cell lines via STR profiling.
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., des-fluoro byproducts) that may interfere with activity.
- Collaborative Validation : Share samples between labs to isolate methodological vs. compound-specific variability .
Q. What are common pitfalls in scaling up the synthesis of this compound?
- Solvent Volume Ratios : Ensure scalability of exothermic reactions (e.g., HCl salt formation) by maintaining consistent cooling rates.
- Crystallization Challenges : Optimize anti-solvent addition (e.g., diethyl ether) to control particle size and prevent oiling-out.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical parameters (e.g., amine protonation) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
